molecular formula C15H25N3O B14668328 Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- CAS No. 46982-43-8

Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)-

Cat. No.: B14668328
CAS No.: 46982-43-8
M. Wt: 263.38 g/mol
InChI Key: HPFQQNZATXDEKM-UHFFFAOYSA-N
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Description

Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- is a chemical compound with a complex structure It is characterized by the presence of an amide group, an amino group, and a diethylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- typically involves the reaction of 4-amino-2,6-dimethylphenylamine with a suitable acylating agent, followed by the introduction of the diethylamino group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and diethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-amino-2,6-dimethylphenyl)-2-(diethylamino)-: A structurally similar compound with slight variations in the acyl group.

    Benzamide derivatives: Compounds with similar amide and amino groups attached to a benzene ring.

Uniqueness

Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial fields.

Properties

CAS No.

46982-43-8

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)propanamide

InChI

InChI=1S/C15H25N3O/c1-5-18(6-2)8-7-14(19)17-15-11(3)9-13(16)10-12(15)4/h9-10H,5-8,16H2,1-4H3,(H,17,19)

InChI Key

HPFQQNZATXDEKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)NC1=C(C=C(C=C1C)N)C

Origin of Product

United States

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